molecular formula C17H16N2O B5058865 N-(4-ethoxyphenyl)quinolin-2-amine

N-(4-ethoxyphenyl)quinolin-2-amine

Cat. No.: B5058865
M. Wt: 264.32 g/mol
InChI Key: MCLJQWHYGDYUQM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)quinolin-2-amine typically involves the reaction of 4-ethoxyaniline with 2-chloroquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 4-ethoxyaniline attacks the chloro group of 2-chloroquinoline, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed. Additionally, green chemistry approaches, including the use of environmentally benign solvents and reagents, are increasingly being adopted to minimize the environmental impact of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to introduce various substituents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)quinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that quinoline derivatives can bind to proteins such as PI3K/AKT/mTOR, which are crucial for cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(quinolin-5-yl)quinolin-4-amine
  • 4-aminoquinoline derivatives
  • 2-styryl-4-aminoquinoline

Uniqueness

N-(4-ethoxyphenyl)quinolin-2-amine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives.

Properties

IUPAC Name

N-(4-ethoxyphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-20-15-10-8-14(9-11-15)18-17-12-7-13-5-3-4-6-16(13)19-17/h3-12H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLJQWHYGDYUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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